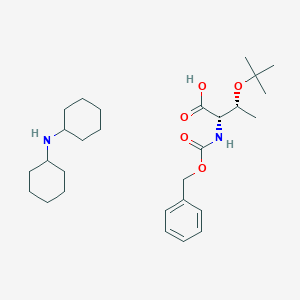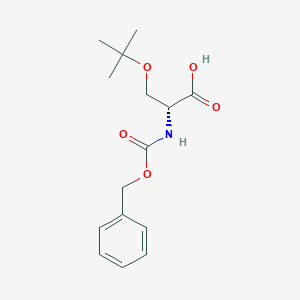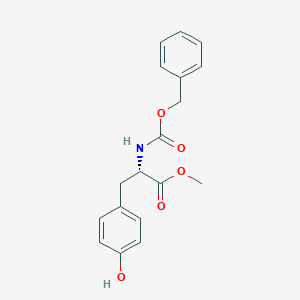
Z-Nle-OH
Übersicht
Beschreibung
Z-Nle-OH: Z-L-Norleucine , is a synthetic amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of norleucine. This compound is widely used in peptide synthesis due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-OH typically involves the protection of the amino group of norleucine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of norleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve norleucine in a suitable solvent such as water or methanol.
- Add sodium hydroxide to the solution to deprotonate the amino group.
- Slowly add benzyloxycarbonyl chloride to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the solution to precipitate the product, which is then filtered and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white powder with a purity of ≥98.0%.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Nle-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Nle-OH is extensively used in peptide synthesis as a building block. Its stability and ease of removal of the benzyloxycarbonyl group make it ideal for solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein folding and enzyme activity. It serves as a model compound to understand the behavior of amino acids in peptides and proteins.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the design of peptide-based drugs and inhibitors.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of Z-Nle-OH involves its incorporation into peptides and proteins. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the protecting group can be removed under mild conditions, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.
Vergleich Mit ähnlichen Verbindungen
- Z-L-Alanine
- Z-Lysine
- Z-Phenylalanine
- Z-Asparagine
Comparison: Z-Nle-OH is unique due to its norleucine backbone, which imparts distinct properties compared to other Z-protected amino acids. For example, Z-L-Alanine has a simpler structure with a methyl side chain, while Z-Phenylalanine has an aromatic side chain. This compound’s longer aliphatic side chain provides different hydrophobic interactions in peptides and proteins, making it valuable for specific applications in peptide synthesis and protein engineering.
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426354 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-30-5 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















